Indacaterol N-Glucuronide

Description

Contextualizing Indacaterol (B1671819) as a Parent Compound in Xenobiotic Biotransformation

Indacaterol is a long-acting beta2-adrenergic agonist used in the management of respiratory conditions. drugbank.comnih.gov As a xenobiotic introduced into the body, it undergoes a series of metabolic processes, collectively known as biotransformation, to facilitate its excretion. uiowa.eduntu.edu.sg The primary goal of this transformation is to convert the relatively lipophilic indacaterol into more polar, water-soluble metabolites that can be easily eliminated from the body. uiowa.edu The liver is the principal site for the metabolism of many drugs, including indacaterol. uiowa.edu

Significance of Glucuronidation in Drug Disposition

Glucuronidation is a major Phase II metabolic reaction that plays a crucial role in the detoxification and elimination of a wide array of xenobiotics and endogenous compounds. researchgate.netpku.edu.cn This process involves the conjugation of a glucuronic acid moiety to a substrate, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). drugbank.comeuropa.eueuropa.eu The addition of the highly polar glucuronic acid group significantly increases the water solubility of the parent compound, making it more readily excretable in urine and/or bile. pku.edu.cn

In the context of indacaterol metabolism, glucuronidation is a key pathway. In vitro studies have identified that the UGT1A1 isoform is the primary enzyme responsible for the formation of the phenolic O-glucuronide of indacaterol. drugbank.comnih.goveuropa.eueuropa.eu This highlights the importance of the UGT enzyme system in the clearance of indacaterol.

Overview of Indacaterol Metabolites: Focus on N-Glucuronides

Following administration, indacaterol is metabolized into several products. nih.govnovartis.comtga.gov.au The most prominent metabolites found in serum include a hydroxylated derivative, a phenolic O-glucuronide of indacaterol, and hydroxylated indacaterol. novartis.comtga.gov.au

Studies investigating the metabolism of radiolabeled indacaterol have provided quantitative insights into the contribution of its various metabolites. The N-glucuronide (2-amino) conjugate (P37.7), in combination with two other metabolites resulting from the cleavage of the aminoethanol group, accounted for a combined 12.5% of the total radioactivity in the serum AUC(0-24h) pools. nih.gov

The table below summarizes the major metabolites of indacaterol identified in human studies.

| Metabolite Name | Description | Key Enzyme(s) Involved |

| Unchanged Indacaterol | The parent drug. | Not applicable |

| Hydroxylated Indacaterol | A prominent oxidative metabolite. novartis.comtga.gov.au | CYP3A4 is the predominant isoenzyme. drugbank.comnih.goveuropa.eu |

| Phenolic O-Glucuronide of Indacaterol | A major glucuronide conjugate. novartis.comtga.gov.au | UGT1A1 is the only isoform identified. drugbank.comnih.goveuropa.eu |

| Indacaterol N-Glucuronide | A glucuronide conjugate at the nitrogen atom. nih.govtga.gov.au | Specific UGT isoform not detailed in provided results. |

| C- and N-dealkylated products | Metabolites formed by the removal of alkyl groups. drugbank.comnih.govtga.gov.au | Cytochrome P450 enzymes. |

| Diastereomer of the hydroxylated derivative | An isomeric form of the hydroxylated metabolite. drugbank.comnih.govtga.gov.au | Cytochrome P450 enzymes. |

Structure

2D Structure

3D Structure

Properties

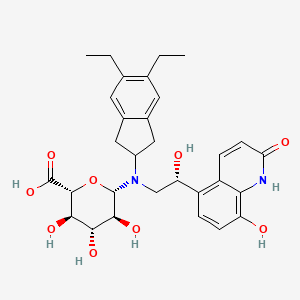

Molecular Formula |

C30H36N2O9 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6S)-6-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)32(29-27(38)25(36)26(37)28(41-29)30(39)40)13-22(34)19-5-7-21(33)24-20(19)6-8-23(35)31-24/h5-10,18,22,25-29,33-34,36-38H,3-4,11-13H2,1-2H3,(H,31,35)(H,39,40)/t22-,25+,26+,27-,28+,29-/m0/s1 |

InChI Key |

AYUINKXDLMIPNM-LBPVPJGVSA-N |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)N(C[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)CC |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5C(C(C(C(O5)C(=O)O)O)O)O)CC |

Origin of Product |

United States |

Enzymology and Biochemical Mechanisms of N Glucuronide Formation

The UDP-Glucuronosyltransferase (UGT) Superfamily and its Role in N-Glucuronidation

The formation of Indacaterol (B1671819) N-Glucuronide is a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These enzymes are critical for the detoxification and elimination of numerous xenobiotics and endogenous compounds by increasing their water solubility.

Glucuronidation is a bi-substrate reaction that requires a substrate (aglycone) and the activated form of glucuronic acid, UDP-α-D-glucuronic acid (UDPGA), which serves as the high-energy sugar donor. drugbank.com The reaction, catalyzed by UGTs, involves the transfer of the glucuronic acid moiety from UDPGA to a nucleophilic functional group on the substrate, such as a hydroxyl, carboxyl, or amine group. probes-drugs.org This results in the formation of a glucuronide conjugate—in this case, Indacaterol N-Glucuronide—and the release of UDP. drugbank.com

The catalytic process is generally understood to be a direct displacement SN2-like mechanism. europa.eu A conserved histidine residue within the enzyme's active site is thought to act as a catalytic base, abstracting a proton from the substrate's nucleophilic group. probes-drugs.org This enhances the nucleophilicity of the substrate, enabling it to attack the C1 carbon of the glucuronic acid moiety on UDPGA, leading to the formation of a β-D-glucuronide. drugbank.com

Indacaterol undergoes glucuronidation at multiple sites, including the formation of an N-glucuronide at the secondary amine of the aminoethanol side chain, identified as metabolite P37.7. tga.gov.au After oral administration of radiolabeled indacaterol, this N-glucuronide conjugate, along with C- and N-dealkylated products, contributed a combined 12.5% to the total drug-related material in serum. tga.gov.au

While extensive in vitro investigations have definitively identified UGT1A1 as the sole and major UGT isoform responsible for the metabolic clearance of indacaterol via formation of its phenolic O-glucuronide, the specific UGT isoform(s) that catalyze the formation of this compound have not been explicitly identified in the scientific literature. europa.eupom.go.idnih.gov This contrasts with the well-documented role of UGT1A1 in the O-glucuronidation pathway. nih.goveuropa.eutga.gov.au

Interconnections with Oxidative and Dealkylation Pathways of Indacaterol

The formation of this compound does not occur in isolation. It is part of a broader metabolic network that includes significant contributions from phase I oxidative and dealkylation reactions, primarily mediated by the Cytochrome P450 (CYP) system.

The primary phase I metabolic pathway for indacaterol is monohydroxylation. tga.gov.au Extensive in vitro studies using recombinant human P450 enzymes have identified CYP3A4 as the predominant isoenzyme responsible for the hydroxylation of indacaterol. pom.go.idnih.govnih.govtga.gov.au Other isoforms, including CYP1A1 and CYP2D6 , have also been shown to catalyze the formation of oxidative metabolites in incubations, but their contribution is considered less significant than that of CYP3A4. pom.go.idnih.gov The resulting hydroxylated derivatives are major circulating metabolites and are themselves substrates for subsequent glucuronidation. tga.gov.aunih.gov

| Enzyme Family | Specific Isoform | Role in Indacaterol Metabolism |

| Cytochrome P450 | CYP3A4 | Predominant isoenzyme for hydroxylation. pom.go.idnih.gov |

| CYP1A1 | Contributes to oxidative metabolism. pom.go.idnih.gov | |

| CYP2D6 | Contributes to oxidative metabolism. pom.go.idnih.gov | |

| UDP-Glucuronosyltransferase | UGT1A1 | The only isoform identified for phenolic O-glucuronidation. europa.eunih.gov |

| Not Identified | Responsible for N-glucuronidation. |

Advanced Analytical Methodologies for Indacaterol N Glucuronide Characterization

Mass Spectrometry-Based Approaches for Metabolite Identification

Mass spectrometry (MS) stands as a pivotal technology for the identification of drug metabolites due to its high sensitivity and specificity. In studies of indacaterol (B1671819) metabolism, MS-based methods have been essential for identifying various transformation products, including the N-glucuronide conjugate. researchgate.netnih.govfda.gov The challenge often lies in detecting these metabolites at very low concentrations following the administration of submilligram doses of the parent drug. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are fundamental for determining the elemental composition of a metabolite. This capability allows for the differentiation of metabolites that may have the same nominal mass but different atomic compositions. Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have been successfully employed to identify and characterize various products of indacaterol, demonstrating the power of HRMS in structural elucidation. nih.gov The precision of HRMS is crucial in confirming the addition of a glucuronic acid moiety to the indacaterol structure, leading to the formation of Indacaterol N-Glucuronide.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation through the analysis of fragmentation patterns. In this technique, a specific metabolite ion (the precursor ion) is selected and fragmented to produce a series of product ions. The resulting fragmentation spectrum is often unique to the molecule's structure.

A key diagnostic feature for identifying glucuronide conjugates, including this compound, is the characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da from the precursor ion. nih.gov For indacaterol itself, MS/MS detection has been reported using transitions like the precursor ion at a mass-to-charge ratio (m/z) of 393.3 and a specific product ion at m/z 173.2. ijpacr.comnih.gov When analyzing the N-glucuronide conjugate, the initial fragmentation would typically involve the loss of the glucuronide group, yielding a fragment ion corresponding to the aglycone (indacaterol), which would then undergo further fragmentation. nih.gov

Table 1: Illustrative MS/MS Fragmentation Data for Indacaterol

| Precursor Ion (m/z) | Product Ion (m/z) | Analytical Technique |

| 393.3 | 173.2 | HPLC-MS/MS |

| 393.3 | 345.2 (Internal Standard: Formoterol) | HPLC-MS/MS |

This table provides examples of mass-to-charge ratios used in the detection of the parent compound, Indacaterol. Data derived from studies on indacaterol quantification in human urine and plasma. ijpacr.comnih.govresearchgate.net

Chromatographic Techniques for Separation and Detection

Chromatography is essential for separating individual metabolites from the complex mixture present in biological samples before their introduction into the mass spectrometer. This separation prevents ion suppression and allows for the clear detection and quantification of each compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most widely used analytical platform for metabolite analysis. ijpacr.comnih.govresearchgate.net Numerous validated LC-MS/MS methods have been developed for the quantification of indacaterol in biological fluids like human plasma and urine. ijpacr.comnih.govresearchgate.net These methods typically employ reversed-phase chromatography, with C18 columns being a common choice for the stationary phase. ijpacr.comnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component like acidified water or a buffer, run under isocratic or gradient conditions to achieve optimal separation. ijpacr.comnih.govresearchgate.net

Table 2: Typical Parameters for LC-MS/MS Analysis of Indacaterol

| Parameter | Description |

| Chromatography | High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) ijpacr.comanapharmbioanalytics.com |

| Stationary Phase | Reversed-phase C18 column ijpacr.comnih.gov |

| Mobile Phase | Acidified water and methanol (B129727) or acetonitrile mixture ijpacr.comnih.govresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) with positive ion mode electrospray ionization ijpacr.comnih.gov |

This table summarizes common analytical conditions used in methods developed for the detection and quantification of indacaterol, which are applicable to its metabolites.

While LC-MS is the dominant technique, other chromatographic modalities contribute to metabolite analysis. Ultra-performance liquid chromatography (UPLC) offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC, and UPLC-MS/MS systems have been utilized for indacaterol analysis. nih.govanapharmbioanalytics.com Furthermore, advanced techniques such as electrokinetic chromatography have been developed for the chiral separation of indacaterol enantiomers, highlighting the diversity of chromatographic methods available for detailed characterization of the drug and related substances. dntb.gov.uanih.gov These high-resolution separation techniques are critical for distinguishing between isomeric metabolites, such as different positional isomers of glucuronidation.

Application of Radiolabeled Compounds in Metabolite Tracing

Studies involving radiolabeled compounds are the gold standard for defining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. To investigate the metabolic fate of indacaterol, human ADME studies were conducted using [¹⁴C]indacaterol administered orally. researchgate.netnih.gove-lactancia.org This approach allows for the tracking of all drug-related material, ensuring a complete picture of metabolite formation and excretion pathways.

In these studies, this compound was identified as a notable metabolite. e-lactancia.orgtga.gov.aueuropa.eu Specifically, a study identified the N-glucuronide (2-amino) conjugate, designated as metabolite P37.7, in the serum of human subjects. researchgate.netnih.gov This metabolite, along with others, contributed to the total circulating radioactivity, providing crucial information on the extent and pathways of indacaterol's biotransformation. researchgate.netnih.gov

Table 3: Major Drug-Related Components in Human Serum After Oral [¹⁴C]indacaterol Administration

| Component | Contribution to Total Radioactivity (AUC 0-24h) |

| Unmodified Indacaterol | ~30% |

| Monohydroxylated Indacaterol (P26.9) | 4% - 13% |

| Glucuronide of P26.9 (P19) | 4% - 13% |

| 8-O-Glucuronide of Indacaterol (P37) | 4% - 13% |

| N-glucuronide (2-amino) conjugate (P37.7) | Part of a 12.5% combined contribution |

This table presents the relative abundance of indacaterol and its major metabolites found in human serum, as determined by a radiolabeling study. Data extracted from Kagan et al. (2012). researchgate.netnih.gov

In Vitro Research Models for Studying Indacaterol N Glucuronide Biotransformation

Utility of Human Liver Microsomes in Glucuronidation Studies

Human liver microsomes (HLMs) are a fundamental in vitro tool for investigating drug metabolism, particularly phase I (cytochrome P450-mediated) and phase II (such as UGT-mediated glucuronidation) reactions. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes. tga.gov.au

Recombinant UGT Enzyme Systems for Mechanistic Investigations

To identify the specific enzymes responsible for a particular metabolic reaction, recombinant UDP-glucuronosyltransferase (UGT) enzyme systems are employed. These systems express a single, specific human UGT isoform, allowing researchers to screen for the enzyme(s) that catalyze the formation of a specific glucuronide metabolite.

In the case of indacaterol (B1671819), in vitro investigations using a panel of recombinant UGT enzymes have definitively identified UGT1A1 as the sole isoform responsible for metabolizing indacaterol to its phenolic O-glucuronide. drugbank.comtga.gov.aueuropa.eu However, the specific UGT isoform that catalyzes the formation of Indacaterol N-Glucuronide has not been explicitly identified in the available scientific literature. While the N-glucuronide is a known metabolite, the precise UGT enzyme(s) involved in its formation remain an area for further investigation. This highlights a common challenge in drug metabolism studies where minor metabolic pathways may be identified, but the exact enzymatic catalysts are not always fully characterized.

Hepatocyte and Other Cellular Models for Metabolite Formation

Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, arranged in their natural cellular environment. This allows for a more physiologically relevant model of hepatic biotransformation, encompassing phase I and phase II metabolism, as well as transporter functions.

Studies using human hepatocytes have confirmed the metabolic pathways of indacaterol, including hydroxylation and glucuronidation. tga.gov.au The use of hepatocyte models corroborates the findings from HLM and recombinant enzyme systems, providing a comprehensive picture of how the drug is processed in the liver. The detection of this compound in such systems would confirm its formation in an integrated cellular system, reflecting the in vivo reality more closely than subcellular fractions. For example, studies with chimeric mice with humanized livers, which contain a high percentage of human hepatocytes, have shown to be valuable in predicting human-specific metabolism, including N-glucuronidation pathways that may differ significantly from those in other animal species. mdpi.com

Summary of In Vitro Findings on Indacaterol Metabolism

| In Vitro Model | Key Findings Related to Indacaterol Glucuronidation | Reference |

|---|---|---|

| Human Liver Microsomes (HLMs) | Confirmed that glucuronidation is a metabolic pathway for indacaterol. | tga.gov.au |

| Recombinant UGT Enzymes | UGT1A1 is the only isoform that forms the phenolic O-glucuronide. The enzyme for N-glucuronide formation is not specified. | drugbank.comtga.gov.aueuropa.eu |

Identified Metabolites of Indacaterol

| Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|

| Hydroxylated derivative | Oxidation (CYP3A4, CYP1A1, CYP2D6) | tga.gov.aueuropa.eu |

| Phenolic O-Glucuronide | Glucuronidation (UGT1A1) | drugbank.comtga.gov.aueuropa.eu |

| This compound | Glucuronidation | drugbank.comtga.gov.aueuropa.eu |

Comparative Metabolism and Interspecies Variations of Indacaterol N Glucuronide

Metabolic Profiling in Preclinical Animal Models

The metabolic fate of indacaterol (B1671819) has been investigated in several preclinical animal models, including rats, dogs, and mice, revealing species-specific patterns of metabolism.

In vitro studies using liver slices from rats and dogs have shown the formation of Indacaterol N-glucuronide (P37.7). tga.gov.au This metabolite is formed through the glucuronidation of the diethyl-indanylamine nitrogen. tga.gov.au

In vivo studies have confirmed the presence of this compound in mice, rats, and dogs. tga.gov.au However, the extent of its formation varies among these species. tga.gov.au

Besides N-glucuronidation, other significant metabolic pathways for indacaterol in these animal models include:

Hydroxylation: Monohydroxylation of the benzylic carbons is a primary pathway in rats and dogs. tga.gov.au

O-glucuronidation: Glucuronidation of the phenolic oxygen is another major route of metabolism. tga.gov.au

Oxidative cleavage: This pathway is active in rats and dogs. tga.gov.au

N-dealkylation: This metabolic route has been observed in rats and dogs. tga.gov.au

Evaluation of Species-Specific Differences in N-Glucuronidation Extent

Pronounced inter-species variation exists in the relative activities of the primary metabolic pathways of indacaterol, including N-glucuronidation.

Mice: N-glucuronidation to form P37.7 is more extensive in mice compared to other laboratory animals and humans. tga.gov.au

Rats and Dogs: While N-glucuronidation occurs in these species, it is a less prominent pathway compared to mice. tga.gov.au In vitro studies with rat and dog liver slices detected the formation of this compound. tga.gov.au

Humans: In humans, N-glucuronidation is also a metabolic pathway for indacaterol. nih.gove-lactancia.org Following oral administration of radiolabeled indacaterol, the N-glucuronide conjugate (P37.7) was identified in serum. nih.govresearchgate.net However, it is considered a less predominant pathway compared to hydroxylation and O-glucuronidation. nih.govresearchgate.net Unmodified indacaterol remains the most abundant drug-related component in human serum. nih.gov

The following table summarizes the relative extent of Indacaterol N-glucuronidation across different species based on available data.

| Species | Relative Extent of N-Glucuronidation | Key Findings |

| Mouse | More Extensive | N-glucuronidation is a more prominent metabolic pathway compared to other preclinical species and humans. tga.gov.au |

| Rat | Detected | This compound is formed, but it is not the most predominant metabolic pathway. tga.gov.au |

| Dog | Detected | Similar to rats, N-glucuronidation is a recognized but not a primary metabolic route. tga.gov.au |

| Human | Detected | This compound is a metabolite found in serum, but other pathways like hydroxylation and O-glucuronidation are more significant. nih.gove-lactancia.orgresearchgate.net |

Implications of Interspecies Metabolic Disparities for Translational Research

The observed differences in the metabolic profile of indacaterol, particularly in the extent of N-glucuronidation, have significant implications for translational research.

The higher rate of N-glucuronidation in mice, for instance, means that this species may not be the most suitable model for predicting the human pharmacokinetics of indacaterol, where this pathway is less dominant. tga.gov.au Such disparities can lead to inaccurate predictions of drug clearance, exposure, and potential drug-drug interactions in humans.

General studies on species differences in glucuronidation highlight the compound-dependent nature of these variations. nih.gov While no single laboratory animal species is universally deficient in N-glucuronidation, the capacity for this bioconjugation can differ significantly. nih.gov This underscores the importance of a multi-species approach in preclinical metabolism studies to better understand and predict the metabolic fate of a drug in humans.

The challenges in extrapolating pharmacokinetic data from laboratory animals to humans due to differences in intestinal glucuronidation activities have also been noted. nih.gov Therefore, a thorough characterization of the metabolic pathways in various species is essential for the successful development of new drugs and for accurately assessing their safety and efficacy in clinical trials.

Pharmacokinetic Research of Indacaterol N Glucuronide in Non Human Systems

Characterization of Systemic Exposure and Relative Contribution to Total Drug-Related Compounds

The formation of Indacaterol (B1671819) N-Glucuronide (P37.7) is a recognized metabolic pathway for indacaterol in non-human species. tga.gov.au In vitro investigations using liver slices from rats and dogs confirmed the generation of this N-glucuronide metabolite. tga.gov.au Subsequent in vivo studies detected P37.7 in mice, rats, and dogs, establishing its formation across different preclinical models. tga.gov.au

There are pronounced inter-species variations in the activity of indacaterol's primary metabolic pathways. tga.gov.au Notably, the N-glucuronidation pathway that produces P37.7 was found to be significantly more extensive in mice compared to other laboratory species like rats and dogs, and also more so than in humans. tga.gov.au This suggests that systemic exposure to Indacaterol N-Glucuronide, relative to the parent drug and other metabolites, is highest in mice.

| Species | N-Glucuronidation (Formation of P37.7) Pathway Activity | Detection in vivo |

|---|---|---|

| Mouse | More extensive than other species | Yes |

| Rat | Detected | Yes |

| Dog | Detected | Yes |

| Human | Less extensive than in mice | Yes |

Analysis of Elimination Pathways and Excretion Balance in Experimental Models

Mass balance studies conducted in various animal models provide a clear picture of the elimination routes for indacaterol and its metabolites, including this compound. Across all tested species—mice, rats, and dogs—the primary route of elimination for the total drug-related material is via the feces, regardless of the administration route (e.g., intravenous, oral, or intratracheal). tga.gov.aufda.gov

In these non-human systems, fecal excretion accounted for the vast majority of the administered radioactive dose, generally ranging from 60% to 90%. tga.gov.au Biliary excretion, a key contributor to fecal elimination, was specifically demonstrated in studies with rats. tga.gov.au The parent compound, unchanged indacaterol, was identified as the major component in feces. tga.gov.au

| Species | Primary Elimination Route | Approximate Fecal Excretion (% of Dose) | Key Findings |

|---|---|---|---|

| Mouse | Feces | 60-90% | Excretion is primarily fecal following IV or PO administration. |

| Rat | Feces | 60-90% | Biliary excretion demonstrated. Fecal route is dominant for all administration routes. |

| Dog | Feces | 60-90% | Excretion is primarily fecal following IV or PO administration. |

Disposition Kinetics of the N-Glucuronide Metabolite

Detailed disposition kinetics, including specific parameters for absorption, distribution, and clearance, for the this compound metabolite (P37.7) are not independently characterized in published non-human studies. The available pharmacokinetic data focuses on the parent drug, indacaterol.

Quantitative and Qualitative Analytical Research on Indacaterol N Glucuronide

Development and Validation of Bioanalytical Assays for Research Samples

The development and validation of robust bioanalytical assays are fundamental for the accurate quantification of Indacaterol (B1671819) N-Glucuronide in biological matrices such as plasma and urine. Due to the polar nature of glucuronide conjugates, these assays often employ advanced analytical techniques to achieve the required sensitivity and selectivity.

Optimization of Sample Preparation Techniques

The primary challenge in the bioanalysis of Indacaterol N-Glucuronide is its efficient extraction from complex biological matrices while minimizing matrix effects. The hydrophilic nature of the glucuronic acid moiety necessitates specific sample preparation strategies.

Solid-Phase Extraction (SPE): This is a commonly employed technique for the cleanup and pre-concentration of analytes from biological fluids. For a polar metabolite like this compound, a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent would be a suitable choice. The optimization of an SPE protocol involves several key steps:

Conditioning and Equilibration: The sorbent is first conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at a specific pH to ensure consistent interaction with the analyte.

Sample Loading: The biological sample, often pre-treated by dilution or protein precipitation, is loaded onto the SPE cartridge.

Washing: A specific wash solvent is used to remove endogenous interferences without eluting the analyte of interest.

Elution: A solvent mixture with appropriate polarity and pH is used to elute the retained this compound.

An example of an optimized SPE protocol for a similar polar metabolite is presented in the table below.

| Step | Reagent/Solvent | Purpose |

| Conditioning | 1 mL Methanol (B129727) | To activate the sorbent |

| Equilibration | 1 mL Water | To prepare the sorbent for aqueous sample loading |

| Sample Loading | 1 mL of pre-treated plasma/urine | To retain the analyte on the sorbent |

| Wash 1 | 1 mL 5% Methanol in Water | To remove polar interferences |

| Wash 2 | 1 mL Hexane | To remove non-polar interferences |

| Elution | 1 mL 5% Ammonium (B1175870) Hydroxide in Methanol | To elute the analyte of interest |

| Interactive Data Table: This table outlines a typical Solid-Phase Extraction (SPE) protocol that can be adapted for the purification of this compound from biological samples. |

Liquid-Liquid Extraction (LLE): While less common for highly polar metabolites, LLE can be optimized by adjusting the pH of the aqueous phase and selecting an appropriate organic solvent to facilitate the extraction of this compound.

Chromatographic Separation and Detection Parameters

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of drug metabolites in biological samples due to its high sensitivity, selectivity, and specificity. A UPLC (Ultra-Performance Liquid Chromatography) system coupled with a triple quadrupole mass spectrometer is typically used.

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of Indacaterol and its metabolites. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium formate (B1220265) to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is often employed to ensure the efficient separation of the polar N-glucuronide from the parent drug and other less polar metabolites.

Mass Spectrometric Detection: Detection is typically performed in the positive ion mode using electrospray ionization (ESI). The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This ensures high selectivity and minimizes interference from other compounds in the matrix. The fragmentation of glucuronide conjugates often involves the neutral loss of the glucuronic acid moiety (176 Da).

A hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound is presented below.

| Parameter | Condition |

| LC System | UPLC |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization Mode | ESI Positive |

| MRM Transition | e.g., [M+H]+ of this compound → Product Ion |

| Internal Standard | Stable Isotope Labeled this compound |

| Interactive Data Table: This table provides a representative set of optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of this compound. |

Establishment of Reference Standards and Impurity Profiling for Research Applications

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification and identification of this compound. Several chemical suppliers offer this compound as a reference material, often synthesized for research purposes. nih.govcleanchemlab.com

The establishment of a reference standard involves its synthesis, purification, and comprehensive characterization to confirm its identity and purity. This characterization typically includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the standard.

Future Research Trajectories in Indacaterol N Glucuronide Metabolism

Elucidating Unidentified or Minor N-Glucuronidation Pathways

Current knowledge acknowledges the existence of an N-glucuronide of indacaterol (B1671819) as a metabolite. drugbank.comeuropa.eunovartis.com However, the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this N-conjugation are not as clearly defined as the UGT1A1 isoform's role in phenolic O-glucuronidation. nih.goveuropa.eutga.gov.au Future investigations should focus on identifying the specific UGT isoforms that catalyze the formation of Indacaterol N-Glucuronide. This could involve in vitro studies using a panel of recombinant human UGT enzymes to pinpoint the key contributors.

Furthermore, while the N-glucuronide (2-amino) conjugate has been identified, there may be other minor N-glucuronidation pathways that have yet to be fully characterized. researchgate.netnih.gov High-sensitivity analytical techniques could be employed to explore the potential for glucuronidation at other nitrogen atoms within the indacaterol molecule, leading to the discovery of novel, minor metabolites. A human absorption, distribution, metabolism, and excretion (ADME) study identified several metabolites, including the N-glucuronide conjugate, which, along with other metabolites, accounted for a combined contribution of 12.5% of the total radioactivity. researchgate.netnih.gov

Table 1: Known and Potential N-Glucuronidation Pathways of Indacaterol

| Pathway | Known/Potential | Key Enzymes to Investigate | Research Focus |

| N-Glucuronidation at the secondary amine | Known | UGT enzyme panel (e.g., UGT1A3, UGT1A4, UGT2B family) | Pinpoint specific UGT isoforms responsible for the known N-glucuronide metabolite. |

| N-Glucuronidation at the quinolinone nitrogen | Potential | UGT enzyme panel | Explore the possibility of glucuronidation at other nitrogen sites within the molecule. |

Application of Advanced Omics Technologies in Metabolite Discovery

The field of "omics" offers powerful tools for comprehensive metabolite discovery and characterization. elsevier.combmbreports.org Technologies such as high-resolution mass spectrometry (HRMS)-based metabolomics can be applied to analyze biological samples from individuals treated with indacaterol. This approach can facilitate the detection and identification of previously unknown or low-abundance metabolites, including novel N-glucuronide conjugates. researchgate.net

Transcriptomics can be integrated with metabolomics to provide a more holistic understanding of indacaterol metabolism. bmbreports.org By analyzing changes in the expression of genes encoding for UGT enzymes and other drug-metabolizing enzymes in response to indacaterol exposure, researchers can identify potential pathways involved in its metabolism. This integrated "multi-omics" approach can help to build a more complete picture of the factors regulating the formation of this compound. bmbreports.orgresearchgate.net

Computational Modeling for Predicting N-Glucuronidation and Metabolic Interactions

Computational, or in silico, models are increasingly valuable for predicting drug metabolism and potential drug-drug interactions. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the likelihood of a compound undergoing N-glucuronidation by specific UGT isoforms. By analyzing the structural features of indacaterol and other known UGT substrates, these models can help to prioritize which UGT enzymes to investigate experimentally.

Physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion of indacaterol and its metabolites, including this compound. researchgate.net These models can incorporate data on enzyme kinetics and gene expression to predict how genetic variations in UGT enzymes or co-administration of other drugs might affect the levels of this compound. This can be particularly useful for predicting potential metabolic interactions and informing personalized medicine approaches. mdpi.com The development of such predictive models relies on the availability of robust experimental data for validation. nih.gov

Q & A

Q. What guidelines ensure transparent reporting of this compound research?

- Methodological Answer : Follow NIH preclinical reporting guidelines (e.g., detailed methods, raw data availability). Use CONSORT or STROBE checklists for clinical and observational studies. Provide chromatograms, mass spectra, and kinetic plots as supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.